N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine
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Overview
Description
N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine is an organic compound with the molecular formula C17H21N It is a derivative of bibenzyl, where a dimethylamino group is attached to the bibenzyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine typically involves the reaction of bibenzyl with dimethylamine under specific conditions. One common method is the reductive amination of bibenzyl with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted bibenzyl derivatives.
Scientific Research Applications
N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Bibenzyl: The parent compound, lacking the dimethylamino group.
Dihydrostilbene: A structurally related compound with similar properties.
Isoquinoline Alkaloids: Compounds with a similar aromatic structure and biological activity.
Uniqueness: N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21N |
---|---|
Molecular Weight |
239.35g/mol |
IUPAC Name |
N,N-dimethyl-1-[2-(2-phenylethyl)phenyl]methanamine |
InChI |
InChI=1S/C17H21N/c1-18(2)14-17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
OOYPHOCDRYIOGZ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1CCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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